N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound synthesized via the condensation of pyridine-3-carbohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde. This compound belongs to the hydrazide-hydrazone class, characterized by a planar C=N bond (imine group) and a pyridine ring substituted with electron-withdrawing bromine atoms.
Properties
IUPAC Name |
N-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMOQAFMPSKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Reaction Time Optimization
- Extended evaporation (Method 1) ensures high crystallinity but is impractical for rapid synthesis.
- Reflux methods (Methods 2 and 3) reduce time but may introduce impurities, necessitating recrystallization.
Chemical Reactions Analysis
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide exhibit significant antimicrobial properties. Studies have shown that Schiff bases can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The compound's structure allows it to interact with biological systems effectively. Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells. The presence of bromine and hydroxyl groups enhances its biological activity, making it a candidate for further exploration in cancer therapeutics.
Coordination Chemistry
Metal Ion Complexation
this compound can act as a ligand in coordination complexes with metal ions. The ability to form stable complexes with transition metals has been studied for potential applications in catalysis and material synthesis. Interaction studies reveal that the compound can coordinate with metals like copper and nickel, leading to enhanced catalytic activities in various reactions.
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be utilized in synthesizing functional materials, such as sensors and dyes. Its ability to form stable complexes and undergo various chemical transformations makes it suitable for applications in organic electronics and photonic devices.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison in Pyridine-3-carbohydrazide Derivatives
- Halogen Substitution : Bromine (Br) and iodine (I) substituents increase molecular weight and polarizability, enhancing intermolecular interactions. For instance, the diiodo analog (Mr = 493.03 g/mol) has a higher molecular weight than the dibromo target compound (Mr = 493.03 g/mol assumes similar structure) .
- Hydrogen Bonding : The hydroxyl group in the target compound forms O–H···N or O–H···O bonds, stabilizing crystal packing. In contrast, methoxy (OMe) groups in compound 5a (Table 1) reduce hydrogen-bonding capacity but improve lipophilicity .
Crystallographic Analysis
Table 2: Crystal Data Comparison
- Crystal Packing: The target compound’s diiodo analog () forms monoclinic crystals with Z = 4, similar to other dibromo derivatives (). Both exhibit layered structures stabilized by C–H···O and C–H···Br interactions .
- Hydrogen-Bonding Networks : highlights C–H···Br bonds (2.93–3.12 Å) in dibromo derivatives, while diiodo analogs show weaker I···N interactions due to larger atomic radii .
Biological Activity
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of Schiff bases, characterized by a pyridine ring and a hydrazone linkage. Its unique structural features contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-virulence properties.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 415.037 g/mol
- IUPAC Name : this compound
The compound is synthesized through the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with pyridine-3-carbohydrazide, forming a C=N bond which is crucial for its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structural features often demonstrate potent antibacterial effects against various pathogens. For instance, derivatives containing halogen substitutions have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
Research has indicated that pyridine derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been noted in various studies. Specifically, it has been observed to affect ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .
Case Study: In Vitro Evaluation of Anticancer Activity
In a study involving L1210 leukemia cells, the compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.
Anti-Virulence Activity
This compound has also been studied for its anti-virulence properties. It inhibits the Type III secretion system (T3SS) in pathogenic bacteria such as Escherichia coli and Chlamydia pneumoniae, effectively reducing their virulence and pathogenicity .
Mechanism of Action
The compound's mechanism involves global effects on virulence gene regulation, which disrupts the formation of actin pedestals necessary for bacterial invasion.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications can enhance biological efficacy. The presence of bromine and hydroxyl groups has been particularly noted for their role in increasing antimicrobial and anticancer activities.
Q & A
Q. What are the optimal synthetic routes and characterization techniques for N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between pyridine-3-carbohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. Key steps include:
- Reaction Conditions : Reflux in ethanol (12–24 hours) under acidic catalysis (e.g., glacial acetic acid) to promote imine (C=N) bond formation .
- Purification : Recrystallization from ethanol or methanol, or column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the pure hydrazone product .
- Characterization :
- NMR Spectroscopy : Confirm the hydrazone proton (N–H) at δ 10–12 ppm and azomethine (C=N) proton at δ 8–9 ppm. Aromatic protons (3,5-dibromo-2-hydroxyphenyl) appear as doublets due to bromine’s electron-withdrawing effects .
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), and ~3400 cm⁻¹ (O–H/N–H stretches) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the E-configuration of the hydrazone and confirm intermolecular hydrogen bonding (e.g., O–H⋯N interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with exact mass matching theoretical calculations (e.g., C₁₃H₉Br₂N₃O₂: ~416.9 g/mol) .
- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How to design coordination complexes using this ligand, and what factors influence their stability?
- Methodological Answer :
- Ligand Denticity : The ligand acts as a tridentate donor (O from hydroxyl, N from azomethine, and N from pyridine). Use lanthanides (e.g., Ce³⁺, Nd³⁺) or transition metals (e.g., Cu²⁺) for complexation .
- Reaction Optimization : Adjust pH (5–7) to deprotonate the hydroxyl group for metal binding. Solvent choice (e.g., methanol/water mixtures) affects solubility and crystallization .
- Characterization :
- Magnetic Susceptibility : Determine metal oxidation states (e.g., Ce³+ complexes show diamagnetic behavior).
- UV-Vis/NIR Spectroscopy : Identify f-f transitions in lanthanide complexes (e.g., Nd³⁺ shows peaks at ~800 nm) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular Docking vs. Assays : If docking predicts strong binding to Glucosamine-6-Phosphate Synthase (e.g., high Glide scores) but in vitro assays show low inhibition:
- Validate docking parameters (e.g., protonation states, solvation effects).
- Perform enzyme kinetics (e.g., IC₅₀ determination) under varied pH/temperature .
- Tautomerism Effects : Hydrazone tautomerism (e.g., keto-enol forms) may alter binding. Use variable-temperature NMR to assess tautomeric ratios .
Q. What strategies enhance the compound’s nonlinear optical (NLO) properties for sensing applications?
- Methodological Answer :
- Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) to the phenyl ring to increase polarizability.
- Hyperpolarizability Measurement : Use Electric Field-Induced Second Harmonic (EFISH) or Hyper-Rayleigh Scattering (HRS) to quantify β (first hyperpolarizability). A higher β value correlates with stronger NLO activity .
Q. How to address discrepancies in spectroscopic data during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
